
2-(2,4-Ditert-pentylphenoxy)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Ditert-pentylphenoxy)pentanamide is an organic compound with the molecular formula C21H35NO2 It is a derivative of pentanamide, featuring a phenoxy group substituted with two tert-pentyl groups at the 2 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Ditert-pentylphenoxy)pentanamide typically involves the reaction of 2,4-Ditert-pentylphenol with pentanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by treatment with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Ditert-pentylphenoxy)pentanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The tert-pentyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or alkoxides can be employed for substitution reactions.
Major Products
Oxidation: Quinones or hydroquinones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-(2,4-Ditert-pentylphenoxy)pentanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,4-Ditert-pentylphenoxy)pentanamide involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and other non-covalent interactions, influencing the stability and reactivity of the compound. The amide group can participate in hydrogen bonding, affecting the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-Ditert-pentylphenoxy)acetamide: Similar structure but with an acetamide group instead of a pentanamide group.
2-(2,4-Ditert-pentylphenoxy)butyramide: Similar structure but with a butyramide group.
Uniqueness
2-(2,4-Ditert-pentylphenoxy)pentanamide is unique due to its specific substitution pattern and the presence of the pentanamide group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
439091-54-0 |
|---|---|
Formule moléculaire |
C21H35NO2 |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]pentanamide |
InChI |
InChI=1S/C21H35NO2/c1-8-11-18(19(22)23)24-17-13-12-15(20(4,5)9-2)14-16(17)21(6,7)10-3/h12-14,18H,8-11H2,1-7H3,(H2,22,23) |
Clé InChI |
GPJOCTSYUYFQBP-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)N)OC1=C(C=C(C=C1)C(C)(C)CC)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




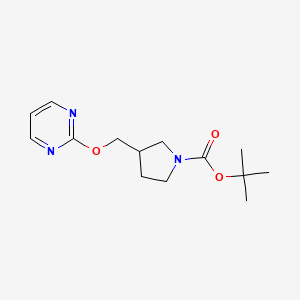
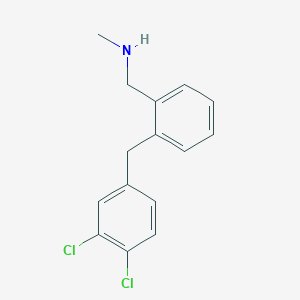
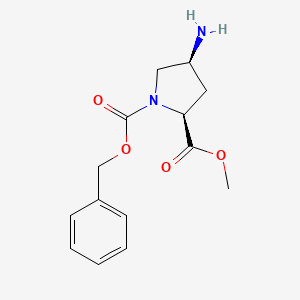
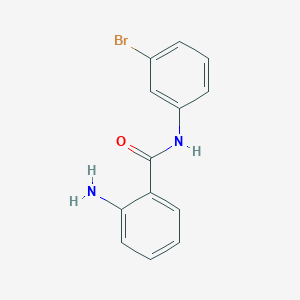
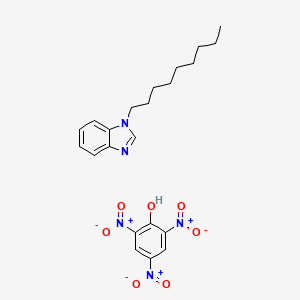

![N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide](/img/structure/B12044679.png)

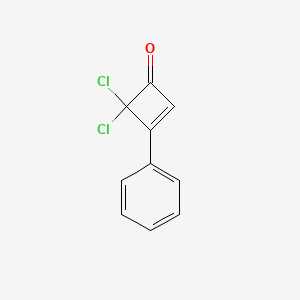
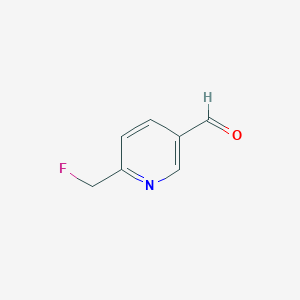

![1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12044706.png)
